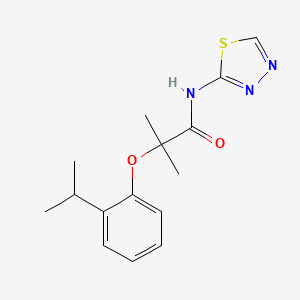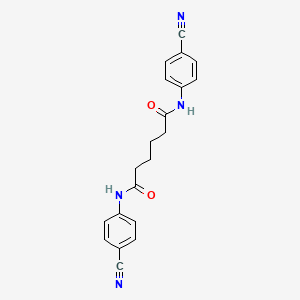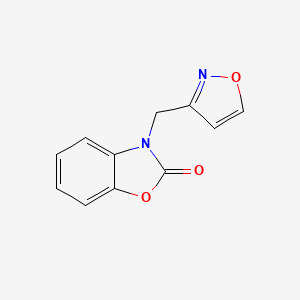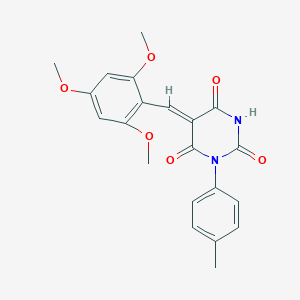
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide
Overview
Description
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide, also known as AM251, is a synthetic cannabinoid receptor antagonist that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide acts as a competitive antagonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. The compound binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol, which are involved in various physiological processes such as pain modulation, appetite regulation, and addiction. By blocking the CB1 receptor, 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide inhibits the effects of these endogenous cannabinoids and produces its own unique effects.
Biochemical and Physiological Effects:
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to produce a range of biochemical and physiological effects, including analgesia, reduced food intake and body weight, and reduced drug-seeking behavior. Additionally, the compound has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Parkinson's disease, as well as anti-inflammatory effects in models of inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide in lab experiments is its specificity for the CB1 receptor, which allows for the selective manipulation of this receptor without affecting other receptors or physiological processes. Additionally, the compound has been extensively studied and characterized, making it a well-established tool for studying the endocannabinoid system. However, one limitation of using 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide is its potential for off-target effects, as the compound has been shown to interact with other receptors at high concentrations.
Future Directions
There are several future directions for research on 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide, including the development of more selective and potent CB1 receptor antagonists, the investigation of the compound's effects on other physiological processes such as cognition and memory, and the exploration of its potential as a therapeutic agent in various disease states. Additionally, further research is needed to fully understand the mechanisms underlying the compound's effects, as well as its potential for off-target effects and toxicity.
Scientific Research Applications
2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various areas, including pain management, obesity, addiction, and neurodegenerative disorders. The compound has been shown to have analgesic effects in animal models of acute and chronic pain, making it a potential alternative to opioid-based pain medications. Additionally, 2-(2-isopropylphenoxy)-2-methyl-N-1,3,4-thiadiazol-2-ylpropanamide has been shown to reduce food intake and body weight in animal models of obesity, indicating its potential as an anti-obesity agent. The compound has also been studied for its potential in treating addiction to drugs such as cocaine and nicotine, as well as its neuroprotective effects in models of neurodegenerative disorders such as Parkinson's disease.
properties
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenoxy)-N-(1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)11-7-5-6-8-12(11)20-15(3,4)13(19)17-14-18-16-9-21-14/h5-10H,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKCOAAIIBUSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)(C)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(1-methylethylidene)-3-[(2-methyl-1-piperidinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4819440.png)
![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4819451.png)
![5-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-methylbenzamide](/img/structure/B4819461.png)
![7-(1-adamantyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4819462.png)
![4-{[3-(3-chloro-4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4819468.png)


![4-bromo-1-[(5-bromo-2-thienyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4819490.png)
![N-[5-({[2-(4-bromophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B4819495.png)
![2-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4819512.png)
![1-(3-chlorophenyl)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4819514.png)

![N-[4-(4-morpholinyl)benzyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4819531.png)
